Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-13-6-7-3-2-4-8(5-7)14-9(10,11)12;/h2-5,13H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYMHEWPGSFQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting Material: 4-nitro-2-trifluoromethyl methylbenzene
- Reagents: Palladium on carbon (Pd/C), hydrogen gas
- Solvent: Methanol
- Conditions: Hydrogenation at 50°C under 0.5 MPa pressure for approximately 6 hours
Process Details:
- The nitro compound undergoes catalytic hydrogenation, reducing the nitro group to an amine.
- Post-reduction, the crude amine is isolated via filtration, washed, and concentrated.
- The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or diisopropyl ether, followed by recrystallization.
Research Findings:
- The process yields the hydrochloride salt with purity exceeding 98% and a yield of approximately 58-60%.
- The method is scalable and suitable for industrial synthesis.
Nitration and Catalytic Hydrogenation Pathway
This pathway involves nitration of the aromatic ring, followed by reduction.
Stepwise Process:
- Nitration of 2-trifluoromethyl methylbenzene to obtain 4-nitro-2-trifluoromethyl methylbenzene.
- Catalytic hydrogenation of the nitro compound to produce the amino derivative.
- Conversion to hydrochloride salt via acid treatment.
Research Data:
- The nitration step is optimized to prevent over-nitration.
- Hydrogenation conditions are carefully controlled to avoid over-reduction or side reactions.
- The overall yield from nitration to hydrochloride salt is approximately 58%, with high purity confirmed via HPLC.
Reductive Amination Using Formaldehyde or Methylating Agents
A secondary route involves methylation of the amino group post-formation.
Method Highlights:
- Starting from the amino compound, methylation is achieved using formaldehyde or methyl iodide.
- The methylated amine is then converted to its hydrochloride salt.
Research Insights:
- Methylation reactions are optimized to prevent over-alkylation.
- The process offers an alternative when direct reduction methods are inefficient or produce impurities.
Alternative Synthetic Route: Reaction of N-Methyl-3-Hydroxy-3-(phenyl)propylamine
Based on patent literature, a novel route involves the reaction of N-methyl-3-hydroxy-3-(phenyl)propylamine with 4-(trifluoromethyl)benzene derivatives.
Method Summary:
- React N-methyl-3-hydroxy-3-(phenyl)propylamine with 4-chloro-4-(trifluoromethyl)benzene in dimethyl sulfoxide (DMSO).
- Use of an alkaline metal hydroxide (e.g., sodium hydroxide) as base.
- Heating at 80–110°C for 4–20 hours.
Reaction Conditions & Yield:
- The process yields the target amine hydrochloride with high efficiency (~88%).
- This method benefits from operational simplicity, safety, and cost-effectiveness.
Deuterated Precursors for Isotopic Labeling (Optional)
For specialized applications, deuterated methylamine derivatives can be synthesized via reactions involving deuterated nitromethane and phthalimide derivatives, as detailed in recent patents.
Key Steps:
- Formation of deuterated nitromethane via reaction with deuterated water.
- Reduction to deuterated methylamine using inert solvents and catalysts.
- Conversion to hydrochloride salt through acid treatment.
Research Findings:
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Nitro compound | Pd/C, H₂ | 50°C, 0.5 MPa, 6h | 58-60 | Scalable, high purity |
| Nitration + Hydrogenation | Aromatic methylbenzene | Nitration reagents, Pd/C | Controlled nitration, hydrogenation | 58 | Conventional route |
| Reductive Methylation | Amine intermediate | Formaldehyde, HCl | Acidic conditions | Variable | Post-synthesis methylation |
| Reaction with 4-(Trifluoromethyl)benzene | N-methyl-3-hydroxy-3-phenylpropylamine | NaOH, DMSO | 80–110°C, 4–20h | 88 | Industrial applicability |
| Deuterated Route | Deuterated nitromethane | D₂O, catalysts | Reflux, inert atmosphere | 86 | Isotopic labeling |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group facilitates nucleophilic substitution under alkaline conditions. For example, in dimethylsulfoxide (DMSO) with sodium hydroxide, the hydrochloride salt is deprotonated, liberating the free amine for reactions with electrophiles like aryl chlorides:
Example Reaction :
\text{Methyl 3 trifluoromethoxy phenyl methyl})amine}+\text{Ar Cl}\xrightarrow{\text{NaOH DMSO}}\text{N Ar coupled product}
This mirrors methodologies used for synthesizing analogous compounds such as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine .
| Condition | Reagent | Product | Yield |
|---|---|---|---|
| 100°C, 20 h (DMSO) | 1-chloro-4-(trifluoromethyl)benzene | Aryl ether derivative | 88% |
Acylation and Alkylation
The amine undergoes acylation with acid chlorides or alkylation with alkyl halides to form secondary or tertiary amines:
Acylation :
Alkylation :
In studies of structurally similar compounds, trifluoromethylated amines showed enhanced metabolic stability due to the electron-withdrawing effects of the CF₃ group, which reduces undesired oxidation .
Salt Metathesis
The hydrochloride form can exchange counterions with other acids (e.g., sulfonic acids) to modify solubility or crystallinity:
Example :
This property is critical in pharmaceutical formulations where ion-pairing affects bioavailability .
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds, forming imines under dehydrating conditions:
Such reactions are foundational in synthesizing heterocycles or metal-organic frameworks .
Biological Activity and Stability
While not a direct chemical reaction, the trifluoromethoxy group enhances biological interactions by modulating electronic properties. For instance:
-
Serotonin Reuptake Inhibition : Analogous compounds (e.g., fluoxetine derivatives) block serotonin transporters via hydrophobic interactions with the CF₃ group .
-
Metabolic Stability : The CF₃O group reduces oxidative degradation in vivo, extending half-life .
Comparative Reactivity
The trifluoromethoxy group’s electron-withdrawing nature directs electrophilic substitution to the meta position, contrasting with electron-donating groups. This is evident in competitive reactions with nitrating agents:
| Substituent | Position Preference | Reactivity |
|---|---|---|
| –OCH₃ | para | High |
| –OCF₃ | meta | Moderate |
Key Challenges and Innovations
Scientific Research Applications
Scientific Research Applications
The primary applications of Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride can be categorized as follows:
-
Medicinal Chemistry
- The compound acts as a selective agonist for serotonin receptors, specifically 5-HT2A and 5-HT2C receptors. This interaction is crucial for understanding the role of serotonin in various physiological processes and diseases such as depression and anxiety disorders.
- Its structure suggests potential use in developing new therapeutic agents targeting serotonin-related pathways.
-
Pharmacological Studies
- This compound has been employed in studies investigating its effects on neurotransmitter systems. Preliminary research indicates that it may influence enzymatic pathways related to neurotransmitter activity, making it a candidate for further pharmacological investigations.
- The lipophilic nature of the trifluoromethoxy group enhances its receptor binding affinity, which is beneficial for drug design.
-
Neuroscience Research
- Given its interaction with serotonin receptors, this compound is utilized in neuroscience research to explore the underlying mechanisms of mood regulation and the effects of serotonin on behavior.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride | Contains a butyl group instead of 2-methylpropyl | Different hydrophobic properties affecting solubility |
| N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine | Similar trifluoromethoxy substitution | Variations in steric hindrance due to branching |
| (3-Fluorophenyl)methylamine hydrochloride | Lacks the trifluoromethoxy group | Less lipophilic, potentially different receptor interactions |
Case Studies
-
Serotonin Receptor Interaction Study
- A study conducted on the effects of this compound demonstrated its ability to selectively activate 5-HT2A receptors in vitro. This activation was linked to increased neuronal excitability, suggesting potential applications in treating mood disorders through modulation of serotonin pathways.
-
Pharmacokinetic Profile Examination
- Research examining the pharmacokinetics of this compound indicated favorable absorption characteristics due to its lipophilicity. The study highlighted its potential for oral bioavailability, which is crucial for therapeutic applications.
Mechanism of Action
The mechanism by which Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with various biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound 1 : Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride ()
- Structure : Features a 3-fluorophenyl group and an ester-functionalized acetate backbone.
- Key Differences :
- The fluorine substituent (-F) is less electron-withdrawing and smaller than -OCF₃, leading to reduced lipophilicity.
- The ester group increases polarity, altering solubility and reactivity compared to the simpler benzylamine structure of the target compound.
- Applications : Likely used as an intermediate in peptide synthesis or drug design.
Compound 2 : 3-Fluoro Deschloroketamine Hydrochloride ()
- Structure: Cyclohexanone core with 3-fluorophenyl and methylamino substituents.
- Molecular weight (257.7 g/mol) is higher due to the cyclic structure .
- Applications : Research chemical with reported neuropharmacological activity (e.g., NMDA receptor modulation).
Compound 3 : Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate Hydrochloride ()
- Structure: Propanoate ester with a 4-(trifluoromethoxy)phenyl group.
- Key Differences :
Functional Group and Backbone Modifications
Compound 4 : 3-Methoxyamphetamine Hydrochloride ()
- Structure : Amphetamine backbone with a 3-methoxy substituent.
- Key Differences :
- Applications: Used in neuropharmacology research (e.g., monoamine release studies).
Compound 5 : [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine Hydrochloride ()
- Structure : Allyl-substituted amine with a 4-methylphenyl group.
- Lack of fluorine reduces metabolic stability compared to the target compound .
Physicochemical and Stability Comparisons
Research Implications and Limitations
- Electron-Withdrawing Effects : The -OCF₃ group in the target compound may enhance binding to hydrophobic pockets in proteins compared to -F or -OCH₃ analogs.
Biological Activity
Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms.
Chemical Structure and Properties
- Molecular Formula : C10H12ClF3N
- Molecular Weight : Approximately 225.64 g/mol
- Structural Features : The presence of the trifluoromethoxy group enhances the compound's interaction with biological targets, influencing its pharmacological properties.
The trifluoromethoxy group is known to significantly enhance binding affinity to various receptors and enzymes. This modification can lead to:
- Inhibition of Neurotransmitter Uptake : Similar compounds have shown efficacy in inhibiting serotonin (5-HT), norepinephrine (NE), and dopamine uptake in synaptosomes, indicating potential antidepressant properties .
- Modulation of Receptor Activity : The compound may act as a ligand for various biological receptors, potentially influencing neurotransmitter systems and exhibiting antidepressant effects .
Biological Activity and Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antidepressant Properties : Due to its structural similarities to established antidepressants like fluoxetine, this compound is being studied for its potential to treat mood disorders .
- Cancer Treatment : Ongoing studies suggest that compounds with similar trifluoromethyl groups have demonstrated enhanced potency against cancer cells, particularly in targeting specific pathways associated with tumor growth .
Table 1: Comparison of Biological Activity Among Related Compounds
| Compound Name | Activity Profile | Unique Features |
|---|---|---|
| This compound | Potential antidepressant; receptor modulator | Strong binding affinity due to trifluoromethoxy group |
| Fluoxetine | Selective serotonin reuptake inhibitor | Established antidepressant with extensive clinical data |
| N-Methyl-3-(trifluoromethyl)benzylamine | Modulates neurotransmitter systems | Similar amine structure; distinct activity profile |
Notable Research Findings
- Antidepressant Efficacy : A study demonstrated that the introduction of a trifluoromethoxy group increased the potency of related compounds in inhibiting 5-HT uptake by sixfold compared to non-fluorinated analogs .
- Cancer Cell Activity : Research on similar trifluoromethyl-containing compounds showed up to a thirty-fold increase in potency against certain cancer cell lines when compared to their non-fluorinated counterparts .
Pharmacokinetics and Metabolic Stability
The trifluoromethoxy group not only enhances receptor binding but also improves metabolic stability. This characteristic is crucial for drug development as it can reduce the rate of degradation in biological systems, leading to prolonged therapeutic effects .
Q & A
Q. What established synthetic routes are available for Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves reductive amination of 3-(trifluoromethoxy)benzaldehyde with methylamine. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in anhydrous methanol at 0–5°C to reduce the imine intermediate.
- Salt Formation : Precipitate the hydrochloride salt by adding concentrated HCl to the amine solution in diethyl ether (1:1 v/v) .
- Yield Optimization : Maintain strict pH control (pH 6–7 during reduction) and stoichiometric excess of methylamine (1.2–1.5 eq.) to minimize by-products like over-reduced alcohols .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the benzylamine backbone (δ ~3.2 ppm for CH₂NH₂) and trifluoromethoxy substitution (δ ~110–120 ppm in ¹⁹F NMR).
- FT-IR : Identify N-H stretches (2500–3000 cm⁻¹) and C-O-C vibrations (1250–1300 cm⁻¹) from the trifluoromethoxy group.
- Mass Spectrometry (ESI-MS) : Verify the molecular ion [M+H]⁺ at m/z 286.06 (calculated for C₁₀H₁₂F₃NO₂Cl) .
Advanced Research Questions
Q. How can the reductive amination step be optimized to enhance amine yield while suppressing over-reduction?
- Methodology :
- Reagent Selection : Replace NaBH₄ with NaBH(OAc)₃ in dichloroethane (DCE) under anhydrous conditions to improve selectivity for imine reduction over aldehyde reduction.
- Kinetic Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:2) and quench with HCl/MeOH at 50% conversion to minimize alcohol by-products.
- Yield Improvement : Achieve 85% yield by using 1.2 eq. methylamine and maintaining a reaction temperature of 0°C .
Q. What strategies resolve discrepancies in reported solubility data for this hydrochloride salt across solvents?
- Methodology :
- Standardized Testing : Use the shake-flask method at 25°C with HPLC quantification. For example:
- DMSO : Solubility >50 mg/mL (consistent with fluoxetine hydrochloride analogs) .
- Water : pH-dependent solubility (higher at pH <3 due to protonation of the amine).
- Crystallinity Effects : Characterize polymorphs via XRPD; amorphous forms show 2–3× higher solubility in acetonitrile than crystalline forms .
Q. How does the trifluoromethoxy group impact hydrolytic stability under physiological pH conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in phosphate buffer (pH 7.4) at 40°C/75% RH. Analyze degradation by UPLC-MS over 30 days.
- Findings : The electron-withdrawing CF₃ group reduces hydrolysis rates (<5% degradation in 30 days) compared to non-fluorinated analogs. Buffer systems with 0.1 M phosphate (pH 6.8–7.4) are recommended for long-term stability studies .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point reports (e.g., 160–170°C vs. 158–159°C) for this compound?
- Methodology :
- Purity Assessment : Compare DSC curves of samples from different sources. Impurities (e.g., residual solvents) lower melting points.
- Crystallization Conditions : Recrystallize from ethanol/water (9:1) to obtain a consistent melting point (163–165°C).
- Hypothesis : Lower reported values (158–159°C) may arise from hygroscopic samples or mixed polymorphs .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 227.61 g/mol | ESI-MS | |
| Melting Point | 160–170°C | DSC | |
| LogD (pH 7.4) | 1.83 | Shake-flask/HPLC | |
| Solubility in DMSO | >50 mg/mL | Equilibrium solubility |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
